Buparvaquon
Übersicht
Beschreibung
Buparvaquone is a naphthoquinone antiprotozoal drug related to atovaquone. It is primarily used for the therapy and prophylaxis of theileriosis, a disease caused by protozoan parasites of the genus Theileria. Buparvaquone has also shown promising activity against leishmaniasis, another protozoan disease .
Wissenschaftliche Forschungsanwendungen
Buparvaquon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung für die Untersuchung von Naphthochinonderivaten und deren Reaktionen verwendet.
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch Hemmung des mitochondrialen Cytochrom-b-Komplexes, der für die Atmungskette in Protozoenparasiten unerlässlich ist. Diese Hemmung stört die Produktion von Adenosintriphosphat und führt zum Tod des Parasiten . Die molekularen Ziele umfassen die Chinon-Bindungsstelle von Cytochrom b .
Wirkmechanismus
Target of Action
Buparvaquone (BPQ) is primarily targeted against protozoan parasites, particularly those of the genus Babesia and Theileria . These parasites are responsible for diseases such as bovine babesiosis and theileriosis . The primary target within these parasites is the mitochondrial cytochrome b .
Mode of Action
The mode of action of BPQ is believed to be similar to that of the antimalarial drug atovaquone . It binds to the Qo site of cytochrome b, inhibiting Coenzyme Q – cytochrome c reductase . This action blocks the respiratory chain within the parasite .
Biochemical Pathways
By inhibiting the respiratory chain, BPQ disrupts the normal biochemical pathways within the parasite. This leads to a decrease in ATP synthesis and an increase in oxidative stress . The disruption of intracellular calcium homeostasis is also observed . These alterations can lead to apoptosis-like cell death .
Pharmacokinetics
It is known that bpq is administered in a single dose of 25 mg/kg for the treatment of bovine theileriosis . The recovery rate of curable cases is 90 to 98% . In tropical theileriosis, a dosage of 2.0 mg/kg has the same efficacy .
Result of Action
The result of BPQ’s action is a significant reduction in the growth of the targeted parasites . In vitro studies have shown that BPQ significantly inhibits the growth of B. bovis, regardless of the initial parasitemia used . No parasite survival was detected at certain concentrations of BPQ .
Action Environment
The action of BPQ can be influenced by environmental factors. For instance, the efficacy of BPQ can be affected by the parasitemia level in the host organism . Furthermore, the formulation of BPQ can also influence its action. For example, several topical formulations of BPQ have been tested in vivo against Leishmania major cutaneous lesions in BALB/c mice . Both a hydrous gel and water-in-oil emulsion of BPQ significantly reduced cutaneous parasite burden .
Biochemische Analyse
Biochemical Properties
Buparvaquone plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit the mitochondrial electron transport chain in protozoan parasites, specifically targeting the cytochrome bc1 complex . This inhibition disrupts the production of ATP, leading to the death of the parasite. Buparvaquone also interacts with other biomolecules such as lipids and proteins, enhancing its efficacy in treating protozoal infections .
Cellular Effects
Buparvaquone exerts significant effects on various types of cells and cellular processes. In protozoan parasites, it disrupts the mitochondrial function, leading to cell death. In mammalian cells, Buparvaquone has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. It can induce apoptosis in infected cells, thereby reducing the parasite load . Additionally, Buparvaquone affects the expression of genes involved in oxidative stress response and energy metabolism .
Molecular Mechanism
The molecular mechanism of Buparvaquone involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Buparvaquone binds to the cytochrome bc1 complex in the mitochondrial electron transport chain, inhibiting its activity and disrupting ATP production . This inhibition leads to an increase in reactive oxygen species (ROS) and oxidative stress, ultimately causing cell death. Buparvaquone also modulates the expression of genes involved in apoptosis and oxidative stress response, further enhancing its antiprotozoal activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Buparvaquone change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and high temperatures . Long-term studies have shown that Buparvaquone maintains its efficacy in reducing parasite load over extended periods. Its stability and degradation need to be carefully monitored to ensure consistent results in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Buparvaquone vary with different dosages in animal models. At therapeutic doses, Buparvaquone effectively reduces the parasite load and improves clinical outcomes in infected animals . At higher doses, it can cause toxic effects, such as liver damage and oxidative stress . It is crucial to determine the optimal dosage to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
Buparvaquone is involved in several metabolic pathways, including those related to energy production and oxidative stress response. It interacts with enzymes such as cytochrome bc1 complex and other components of the mitochondrial electron transport chain . Buparvaquone also affects metabolic flux and metabolite levels, leading to changes in cellular energy production and redox balance .
Transport and Distribution
Buparvaquone is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . Buparvaquone’s lipophilic nature allows it to accumulate in lipid-rich tissues, enhancing its efficacy in treating protozoal infections .
Subcellular Localization
The subcellular localization of Buparvaquone is primarily within the mitochondria, where it exerts its effects on the electron transport chain . Buparvaquone’s targeting signals and post-translational modifications direct it to specific compartments within the mitochondria, ensuring its effective action against protozoan parasites .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Buparvaquone can be synthesized using various methods. One common method involves the condensation and rearrangement of 1,4-benzopyran diketone and p-tert-butylcyclohexyl acetaldehyde. This method avoids the use of expensive catalysts like silver nitrate and achieves a higher yield . Another method involves reacting tert-butylcyclohexyl acetic acid with sodium omadine and 1,4-naphthoquinone, followed by hydrolysis and recrystallization .
Industrial Production Methods: Industrial production of buparvaquone typically involves large-scale synthesis using the aforementioned methods. The process is designed to be green and environment-friendly, making it suitable for industrialization .
Analyse Chemischer Reaktionen
Reaktionstypen: Buparvaquon durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution.
Häufige Reagenzien und Bedingungen:
Oxidation: this compound kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Substitutionsreaktionen beinhalten häufig Halogendonatoren in Gegenwart von Metallkatalysatoren.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Zum Beispiel kann Oxidation zur Bildung von Chinonen führen, während Reduktion zu Hydrochinonen führt .
Vergleich Mit ähnlichen Verbindungen
Buparvaquon ähnelt anderen Naphthochinonderivaten wie Atovaquon und Parvaquon. Es verfügt über einzigartige Eigenschaften, die es gegen bestimmte Protozoenparasiten wirksamer machen:
Ähnliche Verbindungen:
- Atovaquon
- Parvaquon
- Hydroxy-Naphthochinone
Die einzigartigen Eigenschaften von this compound und seine breite Aktivität machen es zu einer wertvollen Verbindung im Kampf gegen Protozoenkrankheiten.
Eigenschaften
IUPAC Name |
3-[(4-tert-butylcyclohexyl)methyl]-4-hydroxynaphthalene-1,2-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O3/c1-21(2,3)14-10-8-13(9-11-14)12-17-18(22)15-6-4-5-7-16(15)19(23)20(17)24/h4-7,13-14,22H,8-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGDTWQGGLJCTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)CC2=C(C3=CC=CC=C3C(=O)C2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4057849 | |
Record name | Buparvaquone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4057849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88426-33-9 | |
Record name | Buparvaquone [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088426339 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Buparvaquone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4057849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BUPARVAQUONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0354RT7LG4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Buparvaquone?
A1: Buparvaquone targets the cytochrome b protein, a key component of the electron transport chain within the mitochondria of certain parasites, particularly Theileria species. [, , , ]
Q2: How does Buparvaquone exert its antiparasitic effect?
A2: By binding to cytochrome b, Buparvaquone disrupts the electron transport chain, inhibiting the parasite's ability to produce ATP, ultimately leading to parasite death. [, , ]
Q3: Does Buparvaquone affect the host's cells?
A3: While Buparvaquone targets the parasite's cytochrome b, it exhibits significantly lower affinity for the mammalian counterpart, resulting in selective toxicity towards the parasite. [, ]
Q4: What is the molecular formula and weight of Buparvaquone?
A4: Buparvaquone has the molecular formula C20H28O3 and a molecular weight of 316.43 g/mol. [, , , , ]
Q5: Where can I find spectroscopic data for Buparvaquone?
A5: Spectroscopic data, including UV-Vis absorption and potentially NMR data, can be found in publications related to its synthesis, characterization, and analytical method development. Several studies utilized UV-Vis spectrophotometry for its quantification, indicating a maximum absorption wavelength (λmax) at 251 nm in acetonitrile. [, , , , ]
Q6: What is known about the stability of Buparvaquone under various conditions?
A6: Buparvaquone exhibits limited aqueous solubility, impacting its bioavailability and necessitating specific formulation strategies. [, , ] It demonstrates higher degradation under alkaline and peroxide conditions, suggesting potential instability in those environments. []
Q7: Are there formulation strategies to improve Buparvaquone's stability or solubility?
A7: Research indicates the development of nanosuspensions to enhance solubility and facilitate delivery via nebulization for potential treatment of lung infections. [, , ] Additionally, studies explored prodrugs with improved water solubility to enhance topical and oral delivery. []
Q8: How is Buparvaquone administered, and what is its fate in the body?
A8: Buparvaquone is typically administered intramuscularly (IM) or intravenously (IV). [, , , , , ] It exhibits a longer elimination half-life compared to its analog Parvaquone, indicating a longer duration of action. []
Q9: Are there any known drug-drug interactions with Buparvaquone?
A9: While specific drug-drug interactions haven't been extensively reported in the provided research, it's essential to consider potential interactions, especially when co-administering with other drugs that share similar metabolic pathways or affect liver function. [, ]
Q10: What is the impact of Buparvaquone treatment on the host's immune response?
A10: Studies observed the development of antibodies against Theileria parva in cattle treated with Buparvaquone, suggesting the induction of an immune response that might contribute to long-term protection against re-infection. [, , ]
Q11: What is the efficacy of Buparvaquone against different Theileria species?
A11: Buparvaquone demonstrates efficacy against various Theileria species, including T. annulata and T. parva, with varying degrees of success in both in vitro and in vivo settings. [, , , , , , , ]
Q12: Has Buparvaquone shown any activity against other parasites?
A12: Studies suggest that Buparvaquone displays activity against other apicomplexan parasites, including Babesia equi, Cryptosporidium parvum, and Toxoplasma gondii, highlighting its potential as a broad-spectrum antiparasitic agent. [, , , , ]
Q13: Are there any existing animal models for studying Buparvaquone's efficacy?
A13: Researchers utilize various animal models, including cattle, sheep, mice, and donkeys, to investigate Buparvaquone's efficacy against different parasitic infections. [, , , , , , , , , , ]
Q14: Is there evidence of emerging resistance to Buparvaquone?
A14: Several studies report an increase in Buparvaquone treatment failures, suggesting the emergence of resistance in Theileria populations. [, ] This resistance is often associated with mutations in the parasite's cytochrome b gene. [, , ]
Q15: What is known about the toxicity profile of Buparvaquone?
A16: While generally considered safe, Buparvaquone may induce oxidative stress in treated animals, as evidenced by increased lipid peroxidation and decreased levels of antioxidant vitamins. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.